![molecular formula C21H30BrN3O5 B12106726 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methylating agents.
Amidation: The amide group can be introduced through reactions with appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
化学反応の分析
Types of Reactions
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrrolidine derivatives with biological targets.
作用機序
The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound shares a similar pyrrolidine ring structure but differs in the functional groups attached.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrrolidine-1,3-dicarboxylate: Another similar compound with variations in the substituents on the pyrrolidine ring.
Uniqueness
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30BrN3O5/c1-20(2,3)18(27)24-15-8-12(9-23-16(15)22)13-10-25(11-14(13)17(26)29-7)19(28)30-21(4,5)6/h8-9,13-14H,10-11H2,1-7H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSKKZITIWWZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
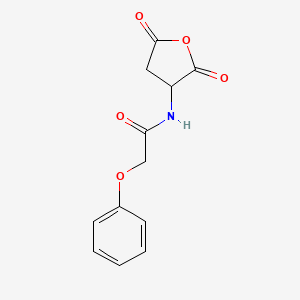
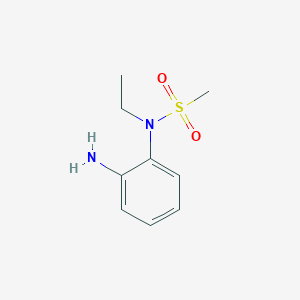
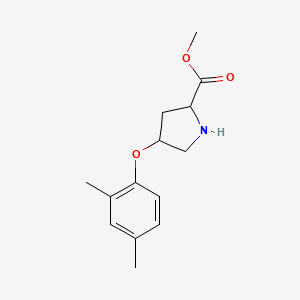
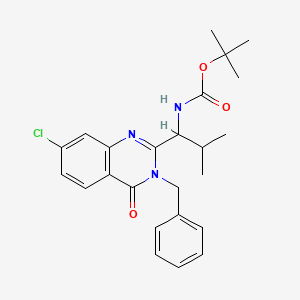
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)


![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
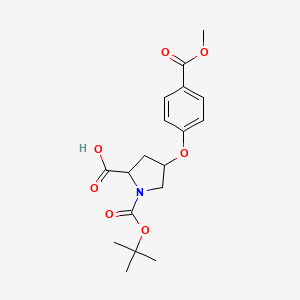
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)
![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
